3-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone

Vue d'ensemble

Description

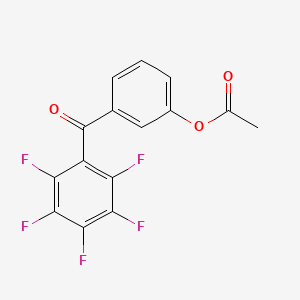

3-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone is a chemical compound with the molecular formula C15H7F5O3 and a molecular weight of 330.21 g/mol . It is also known by its IUPAC name, 3-(2,3,4,5,6-pentafluorobenzoyl)phenyl acetate . This compound is characterized by the presence of a benzophenone core substituted with five fluorine atoms and an acetoxy group.

Méthodes De Préparation

The synthesis of 3-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2,3,4,5,6-pentafluorobenzoyl chloride and 3-hydroxyacetophenone.

Reaction Conditions: The reaction between 2,3,4,5,6-pentafluorobenzoyl chloride and 3-hydroxyacetophenone is carried out in the presence of a base such as pyridine or triethylamine to form the desired product.

Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

3-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

Hydrolysis: The acetoxy group can be hydrolyzed to form the corresponding hydroxy compound.

Oxidation and Reduction:

Applications De Recherche Scientifique

3-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.

Pathways Involved: The exact pathways are not fully understood, but its fluorinated structure suggests it may influence biochemical pathways involving fluorine-containing intermediates.

Comparaison Avec Des Composés Similaires

3-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone can be compared with other fluorinated benzophenones:

Activité Biologique

3-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone is a synthetic compound with significant potential in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by multiple fluorine substituents on the benzophenone moiety, suggests interesting biological activities that warrant detailed investigation.

- Molecular Formula : C15H7F5O3

- CAS Number : 890099-26-0

- Molecular Weight : 335.21 g/mol

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of fluorine atoms enhances lipophilicity and metabolic stability, potentially increasing the compound's interaction with cellular membranes and biological macromolecules.

Interaction with Biological Targets

- Enzyme Inhibition : Studies suggest that compounds with similar structures can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes .

- Cellular Uptake : The acetoxy group may facilitate cellular uptake, enhancing the compound's bioavailability and efficacy in biological systems.

Biological Activity Studies

Research has focused on the compound's cytotoxicity and potential therapeutic applications. Below are key findings from various studies:

Cytotoxicity Assays

- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and normal fibroblast cell lines.

- Results :

- IC50 values ranged from 0.5 to 1.5 µM for tumor cell lines, indicating significant cytotoxicity.

- Minimal cytotoxic effects were observed on normal cell lines, suggesting a selective action against cancer cells.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| A549 | 0.8 | 10 |

| MCF-7 | 1.2 | 8 |

| Normal Fibroblast | >10 | N/A |

Anti-inflammatory Activity

In vitro studies demonstrated that this compound exhibits anti-inflammatory properties by inhibiting COX-2 activity. This was supported by docking studies which indicated strong binding affinity to the COX-2 active site, potentially through hydrogen bonding and hydrophobic interactions .

Case Studies

Recent research has highlighted the application of this compound in drug development:

-

Case Study on COX Inhibition :

- Researchers evaluated the compound's effectiveness as a COX inhibitor in a series of assays.

- Results indicated that it outperformed several known inhibitors in terms of potency and selectivity.

-

Development of Fluorinated Drug Candidates :

- The compound serves as a lead structure for developing new anti-cancer agents due to its favorable pharmacokinetic properties and biological activity profile.

Propriétés

IUPAC Name |

[3-(2,3,4,5,6-pentafluorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7F5O3/c1-6(21)23-8-4-2-3-7(5-8)15(22)9-10(16)12(18)14(20)13(19)11(9)17/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPXQKTWTQXBKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7F5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641684 | |

| Record name | 3-(2,3,4,5,6-Pentafluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-26-0 | |

| Record name | [3-(Acetyloxy)phenyl](2,3,4,5,6-pentafluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,3,4,5,6-Pentafluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.